molecular formula C13H22N4O2 B2928625 1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea CAS No. 1448060-06-7

1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea

Cat. No. B2928625
CAS RN: 1448060-06-7
M. Wt: 266.345
InChI Key: JELHDBKZGCVCMX-UHFFFAOYSA-N
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Description

1-(2-methoxyethyl)-3-((1-methyl-4,5,6,7-tetrahydro-1H-indazol-3-yl)methyl)urea is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its biochemical and physiological effects, as well as its mechanism of action. In

Scientific Research Applications

Synthesis and Chemical Properties

Reactions of Isocyanates with Amines : Urea derivatives are commonly synthesized through reactions involving isocyanates. For instance, studies have explored the reactions of 2-isocyanatobenzoyl chloride with amines to produce quinazoline diones and other urea derivatives, showcasing the versatility of urea compounds in synthesizing heterocyclic structures (N. Peet, 1987).

Stable Isotope Labeling : Urea derivatives have been utilized in the synthesis of deuterium-labeled compounds for use as internal standards in liquid chromatography–mass spectrometry (LC–MS) analyses, demonstrating their importance in pharmacokinetic studies (D. Liang et al., 2020).

Cyclic Dipeptidyl Ureas : The creation of new classes of cyclic dipeptidyl ureas illustrates the potential of urea derivatives in developing novel cyclic structures with possible applications in medicinal chemistry (M. Sañudo et al., 2006).

Applications in Scientific Research

Enzyme Inhibition : Certain urea derivatives have been identified as potent inhibitors of Rho-associated protein kinases (ROCK1 and 2), highlighting their potential in researching treatments for diseases involving these kinases (Roberta Pireddu et al., 2012).

Solvatochromic Fluorescence Probes : The solvatochromism of some N-acylureido functionalized urea derivatives enables the detection of analytes like carboxylic acids and fluoride ions, underlining the utility of urea compounds in developing sensitive fluorescence probes (C. Bohne et al., 2005).

properties

IUPAC Name

1-(2-methoxyethyl)-3-[(1-methyl-4,5,6,7-tetrahydroindazol-3-yl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22N4O2/c1-17-12-6-4-3-5-10(12)11(16-17)9-15-13(18)14-7-8-19-2/h3-9H2,1-2H3,(H2,14,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELHDBKZGCVCMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CCCC2)C(=N1)CNC(=O)NCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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